4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine dihydrochloride 4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13768938
InChI: InChI=1S/C6H8N2S.2ClH/c1-2-7-3-5-6(1)9-4-8-5;;/h4,7H,1-3H2;2*1H
SMILES: C1CNCC2=C1SC=N2.Cl.Cl
Molecular Formula: C6H10Cl2N2S
Molecular Weight: 213.13 g/mol

4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine dihydrochloride

CAS No.:

Cat. No.: VC13768938

Molecular Formula: C6H10Cl2N2S

Molecular Weight: 213.13 g/mol

* For research use only. Not for human or veterinary use.

4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine dihydrochloride -

Specification

Molecular Formula C6H10Cl2N2S
Molecular Weight 213.13 g/mol
IUPAC Name 4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine;dihydrochloride
Standard InChI InChI=1S/C6H8N2S.2ClH/c1-2-7-3-5-6(1)9-4-8-5;;/h4,7H,1-3H2;2*1H
Standard InChI Key PKXOIYRWBPXYGM-UHFFFAOYSA-N
SMILES C1CNCC2=C1SC=N2.Cl.Cl
Canonical SMILES C1CNCC2=C1SC=N2.Cl.Cl

Introduction

Synthesis and Industrial Production

Synthetic Routes

The synthesis of tetrahydrothiazolopyridine derivatives typically involves cyclization reactions. For the [4,5-c] isomer, a plausible route involves:

  • Cyclization of 4-aminopyridine precursors with sulfur-containing reagents.

  • Reductive hydrogenation to saturate the pyridine ring.

  • Salt formation via treatment with hydrochloric acid .

A patent (US8058440B2) outlines a related process for thiazolo[5,4-c]pyridine derivatives, which may be adapted for the [4,5-c] isomer :

  • Cyclization: Reacting 4-piperidone with sulfur and cyanamide in the presence of p-toluenesulfonic acid.

  • Bromination: Using alkyl nitrites and hydrogen bromide to introduce bromine at position 2.

  • Methylation: Formaldehyde and triacetoxysodium borohydride add a methyl group at position 5.

  • Hydrolysis: Alkaline hydrolysis of the nitrile group to carboxylic acid, followed by HCl treatment to form the hydrochloride salt .

For the dihydrochloride form, an additional protonation step may be employed, though specific details remain proprietary.

Optimization and Challenges

  • Solvent selection: Aromatic hydrocarbons like toluene improve reaction yields .

  • Catalysts: Secondary amines (e.g., piperidine) accelerate cyclization.

  • Purification: Crystallization from ethanol or acetonitrile ensures high purity (>97%) .

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
CyclizationSulfur, cyanamide, p-toluenesulfonic acid65–75
BrominationCuBr₂, alkyl nitrite70–80
HydrolysisLiOH, ethanol, 50°C85–90
Salt formationHCl in ethanol95

Pharmacological Applications

Factor Xa Inhibition

Structural analogs, such as 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, exhibit potent factor Xa (fXa) inhibitory activity . The [4,5-c] isomer likely shares this mechanism due to:

  • Hydrogen bonding: The protonated amine interacts with Asp189 in the fXa active site.

  • Hydrophobic interactions: The thiazole ring occupies the S4 pocket, enhancing binding affinity .

Table 2: Comparative Biological Activity

CompoundIC₅₀ (nM)Oral Bioavailability (Rat)
[5,4-c] isomer (Edoxaban intermediate)2.145%
Hypothetical [4,5-c] analogData pendingData pending

Physicochemical Properties

Solubility: High aqueous solubility (>50 mg/mL) due to dihydrochloride salt formation .
Melting Point: Estimated 201–205°C (analogous to monohydrochloride derivatives) .
Stability: Stable under ambient conditions but hygroscopic; storage in desiccators recommended.

Challenges and Future Directions

  • Stereochemical control: The saturated ring introduces stereocenters, necessitating enantioselective synthesis.

  • Toxicity profiling: Limited data exist on long-term safety; preclinical studies are needed.

  • Formulation: Salt forms may require co-crystallization techniques to optimize pharmacokinetics.

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